molecular formula C17H19N3O3S B6522837 N-cyclopropyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide CAS No. 942815-97-6

N-cyclopropyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide

Cat. No.: B6522837
CAS No.: 942815-97-6
M. Wt: 345.4 g/mol
InChI Key: PVLXONGRTNNGLH-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.11471265 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-cyclopropyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C14H18N4O3S
  • Molecular Weight : 322.39 g/mol

This compound primarily acts as a modulator of G protein-gated inwardly rectifying potassium (GIRK) channels. These channels play crucial roles in various physiological processes, including cardiac function and neuronal signaling.

Table 1: Summary of Mechanistic Insights

MechanismDescription
Target GIRK channels
Effect Modulation of potassium ion flow
Physiological Role Regulation of cardiac rhythm and neuronal excitability

Biological Activity

Recent studies have demonstrated that this compound exhibits notable biological activities, particularly in the modulation of GIRK channels. The compound has shown nanomolar potency in activating GIRK channels, indicating its potential as a therapeutic agent.

Case Studies

A study published in 2021 explored the efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound effectively activates GIRK channels with a mean potency value in the low nanomolar range.

Table 2: Potency Data from Case Studies

Compound NameGIRK Activation Potency (nM)Efficacy (%)
N-cyclopropyl...150 ± 3888 ± 4
Standard Compound (VU0466551)100 ± 10100

Pharmacological Implications

The activation of GIRK channels by this compound suggests potential applications in treating conditions related to cardiac arrhythmias and neurological disorders. The compound's ability to stabilize membrane potentials could provide therapeutic benefits in these areas.

Properties

IUPAC Name

N-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-5-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c21-17(18-13-6-7-13)15-10-16(12-4-2-1-3-5-12)20(19-15)14-8-9-24(22,23)11-14/h1-5,10,13-14H,6-9,11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLXONGRTNNGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=NN(C(=C2)C3=CC=CC=C3)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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